Home > Products > Screening Compounds P11434 > 3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE -

3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

Catalog Number: EVT-4618137
CAS Number:
Molecular Formula: C18H22N4O3S
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide (Imatinib)

  • Compound Description: Imatinib, known commercially as Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myelogenous leukemia and gastrointestinal stromal tumors [, , ]. It functions by binding to the active site of the tyrosine kinase enzyme, preventing phosphorylation and downstream signaling.

Ponatinib (Bromhydrate Salt)

  • Compound Description: The bromhydrate salt of ponatinib is a tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia [].

Ponatinib (Chlorhydrate Salt)

  • Compound Description: Similar to its bromhydrate counterpart, the chlorhydrate salt of ponatinib also acts as a tyrosine kinase inhibitor, targeting the same types of leukemia []. The choice of salt form often relates to solubility, stability, or other pharmacokinetic properties.

(D)-Tartrate Salt of Imatinib

  • Compound Description: This salt form of imatinib utilizes (D)-tartaric acid to form the salt, potentially influencing its pharmaceutical properties like solubility and stability [, ].

(L)-Tartrate Salt of Imatinib

  • Compound Description: This salt form of imatinib utilizes (L)-tartaric acid. Similar to the (D)-tartrate salt, this variation likely influences pharmaceutical properties but retains the same core structure and activity as imatinib [, ].

Succinate Salt of Imatinib

  • Compound Description: The succinate salt of imatinib is formed with succinic acid and, like other imatinib salts, likely focuses on improving pharmaceutical properties while maintaining its core structure and mechanism of action [].

Malonate Salt of Imatinib

  • Compound Description: This salt form of imatinib uses malonic acid, further highlighting the exploration of various salt forms to optimize the drug's properties while retaining its core structure and activity [].

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: Developed by ZENECA, ZD3523 acts as a potent and orally active leukotriene receptor antagonist []. It demonstrates high affinity for LTD4 receptors and exhibits efficacy in inhibiting LTD4-induced bronchoconstriction.

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene- sulfonamide

  • Compound Description: This compound, synthesized and investigated for its anticancer properties, showed potent cytotoxicity against MCF-7, Ishikawa, and MDA-MB-231 cell lines [].

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

  • Compound Description: This compound and its related hydrates have been investigated for their use in plant protection formulations [, ].

Venetoclax N-oxide (VNO)

  • Compound Description: Identified as a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating blood cancers, VNO forms at levels of approximately 8-10% during oxidative stress degradation [].

Venetoclax Hydroxylamine Impurity (VHA)

  • Compound Description: Another potential oxidative impurity of venetoclax, VHA is formed from VNO through a [, ] Meisenheimer rearrangement []. Similar to VNO, VHA is relevant for the manufacturing of Venetoclax API and tablets.

N-[3-(1-Methyl-1H-2-imidazolyl)propyl]benzamides

  • Compound Description: This group of compounds, specifically N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines, were synthesized from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine and substituted benzoyl chlorides [].

N-Arylsulfonyl-N-[3-(1-methyl-1H-2-imidazolyl)propyl]amines

  • Compound Description: This series of compounds was synthesized using 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine as a starting material, reacting it with various substituted benzene sulfonyl chlorides [].

N-(Aryl)-3-[(4-phenyl-1-piperazinyl)methyl]benzamides

  • Compound Description: This group of compounds was designed and synthesized as potential tyrosinase inhibitors for treating skin disorders related to tyrosinase activity []. They exhibited good to excellent inhibitory potential against tyrosinase.
  • Compound Description: This compound, a 1,3,4-thiadiazole derivative, exhibits high antimicrobial activity against both Gram-positive and Gram-negative bacteria. It also displays antifungal activity against Candida albicans [].

(+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethyl-benzamide (SNC80)

    N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790)

    • Compound Description: GSK1016790 is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) channel [, ]. In the context of airway reactivity, GSK1016790 induces human airway constriction through a mechanism dependent on the production of cysteinyl leukotrienes.

    (R)-6-(Methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775)

    • Compound Description: GSK2334775 is a novel, selective transient receptor potential vanilloid 4 (TRPV4) channel blocker []. It exhibits inhibitory effects on TRPV4-mediated calcium influx and downstream signaling.

    2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

    • Compound Description: HC-067047 acts as a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel []. This compound inhibits TRPV4 activation and its downstream effects, including calcium influx and cell swelling.

    1-[3-[[4-[2-(1-Methylethoxy)phenyl]-1-piperazinyl]methyl]benzoyl]p ipe ridine (Mazapertine)

    • Compound Description: Mazapertine is an arylpiperazine derivative that exhibits affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors []. Its pharmacological profile suggests potential antipsychotic activity.

    4-Chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (SGK 266)

    • Compound Description: Derived from indapamide, SGK 266 demonstrates pro-apoptotic activity against melanoma cell lines, particularly MDA-MB-435 []. It also inhibits several human carbonic anhydrase isoforms (hCA I, II, IX, and XII) with varying potencies.

    Properties

    Product Name

    3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

    IUPAC Name

    3-(4-methylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide

    Molecular Formula

    C18H22N4O3S

    Molecular Weight

    374.5 g/mol

    InChI

    InChI=1S/C18H22N4O3S/c1-21-8-10-22(11-9-21)26(24,25)17-6-2-5-16(12-17)18(23)20-14-15-4-3-7-19-13-15/h2-7,12-13H,8-11,14H2,1H3,(H,20,23)

    InChI Key

    PDJSYXZQWALVER-UHFFFAOYSA-N

    SMILES

    CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3

    Canonical SMILES

    CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.